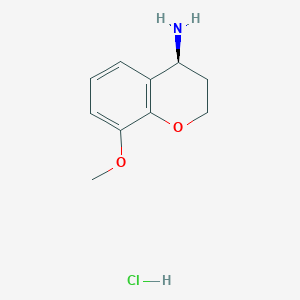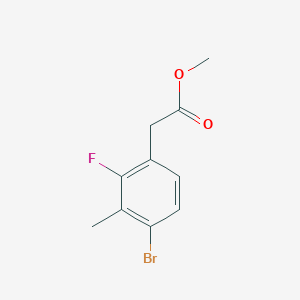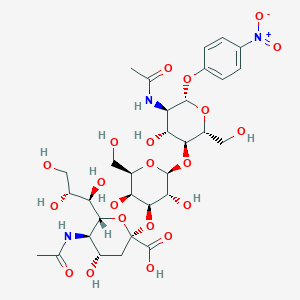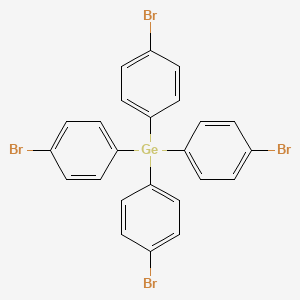
Tetrakis(4-bromophenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(4-bromophenyl)germane is an organogermanium compound with the chemical formula C24H16Br4Ge It is a tetrahedral molecule where a germanium atom is bonded to four 4-bromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrakis(4-bromophenyl)germane can be synthesized through a multi-step process involving the reaction of germanium tetrachloride with 4-bromophenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 4-bromobenzene is reacted with magnesium in anhydrous ether to form 4-bromophenylmagnesium bromide.
Formation of this compound: Germanium tetrachloride is added to the Grignard reagent under an inert atmosphere, resulting in the formation of this compound.
The reaction conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This may involve using continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(4-bromophenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira-Hagihara couplings to form complex organic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Catalysts such as palladium complexes are used, along with bases like potassium carbonate or cesium carbonate. The reactions are often performed under an inert atmosphere at elevated temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield tetrakis(4-aminophenyl)germane, while cross-coupling reactions can produce various biaryl compounds.
Applications De Recherche Scientifique
Tetrakis(4-bromophenyl)germane has several scientific research applications:
Materials Science:
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is explored as a ligand in catalytic systems for various organic transformations.
Biomedical Research:
Mécanisme D'action
The mechanism of action of tetrakis(4-bromophenyl)germane in various applications involves its ability to form stable bonds with other elements and compounds. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In materials science, its tetrahedral structure contributes to the formation of stable, high-performance materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar in structure but with a silicon atom instead of germanium. It is used in similar applications but may exhibit different reactivity and stability.
Tetrakis(4-aminophenyl)methane: Contains amino groups instead of bromine, leading to different chemical properties and applications.
Uniqueness
Tetrakis(4-bromophenyl)germane is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon and carbon analogs. This uniqueness makes it valuable in specific applications where germanium’s properties are advantageous.
Propriétés
Formule moléculaire |
C24H16Br4Ge |
|---|---|
Poids moléculaire |
696.6 g/mol |
Nom IUPAC |
tetrakis(4-bromophenyl)germane |
InChI |
InChI=1S/C24H16Br4Ge/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H |
Clé InChI |
ZFNUEFPJNLLXGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[Ge](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


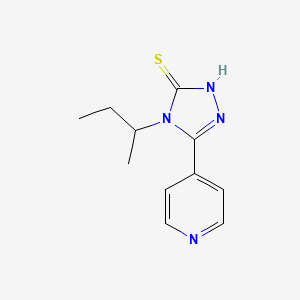

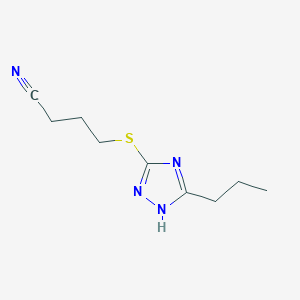
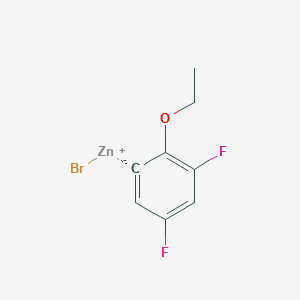
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)

